molecular formula C20H22BrClN2OS B4167878 1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine

1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine

Cat. No. B4167878
M. Wt: 453.8 g/mol
InChI Key: VRSRISOWHANXRH-UHFFFAOYSA-N
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Description

1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method. It has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or signaling pathways involved in tumor growth, fungal growth, inflammation, and pain. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and physiological effects:
1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine has been found to have biochemical and physiological effects in animal models. It has been reported to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum and tissues of rats with carrageenan-induced paw edema. It has also been found to reduce the levels of malondialdehyde (MDA) and increase the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the liver and kidney of rats with carbon tetrachloride-induced liver injury.

Advantages and Limitations for Lab Experiments

1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine has some advantages and limitations for lab experiments. One advantage is that it has been found to have low toxicity in animal models. Another advantage is that it has been reported to have good solubility in organic solvents such as DMSO and DMF. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for 1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Moreover, it would be interesting to investigate its potential applications in other disease models such as neurodegenerative diseases and infectious diseases. Furthermore, it would be valuable to explore its structure-activity relationship and design more potent and selective derivatives. Finally, it would be beneficial to investigate its potential as a lead compound for drug development.
Conclusion:
In conclusion, 1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine is a promising compound for scientific research due to its unique mechanism of action and biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine have been discussed in this paper.

Scientific Research Applications

1-{[(4-bromobenzyl)thio]acetyl}-4-(5-chloro-2-methylphenyl)piperazine has been found to have potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines such as MCF-7, A549, and HCT116. It has also been found to have antifungal activity against Candida albicans. Moreover, it has been reported to have anti-inflammatory and analgesic activities in animal models.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClN2OS/c1-15-2-7-18(22)12-19(15)23-8-10-24(11-9-23)20(25)14-26-13-16-3-5-17(21)6-4-16/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRISOWHANXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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